molecular formula C12H9NO B11909289 9H-Carbazol-9-ol

9H-Carbazol-9-ol

Cat. No.: B11909289
M. Wt: 183.21 g/mol
InChI Key: PWERSDAXNCUOIB-UHFFFAOYSA-N
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Description

9H-Carbazol-9-ol is a derivative of 9H-carbazole, a compound known for its versatile biological activities. It is a minor product formed from the conversion of 9H-carbazole and has garnered interest due to its potential pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazol-9-ol typically involves the hydroxylation of 9H-carbazole. This can be achieved through various methods, including microbial biotransformation and chemical synthesis. For instance, biphenyl-utilizing bacteria have been shown to convert 9H-carbazole into this compound under specific growth conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale microbial fermentation processes or chemical synthesis routes that optimize yield and purity. The specific conditions, such as temperature, pH, and nutrient availability, are crucial for maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazol-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst presence play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted carbazole derivatives, which can have distinct biological and chemical properties .

Scientific Research Applications

9H-Carbazol-9-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Carbazol-9-ol involves its interaction with various molecular targets and pathways. It has been found to inhibit protein kinases and other enzymes involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and inflammation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9H-Carbazol-9-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific hydroxylation at the 9-position, which imparts unique chemical and biological properties. This specific structure allows it to interact differently with molecular targets, potentially leading to distinct pharmacological effects .

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

9-hydroxycarbazole

InChI

InChI=1S/C12H9NO/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H

InChI Key

PWERSDAXNCUOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2O

Origin of Product

United States

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